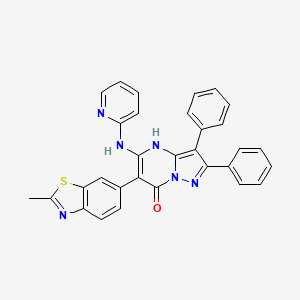

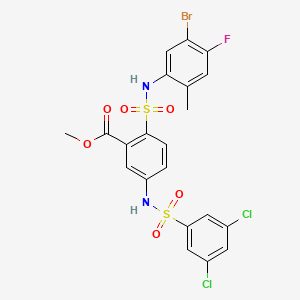

![molecular formula C19H23ClN6O3S B609016 N-(2-((6-chloro-3-(3-(N,N-dimethylsulfamoyl)phenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide CAS No. 1715934-43-2](/img/structure/B609016.png)

N-(2-((6-chloro-3-(3-(N,N-dimethylsulfamoyl)phenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MI-14 is a potent and selective PI 4-K IIIß inhibitor.

科学的研究の応用

Antimicrobial Activity : A study conducted by Nunna et al. (2014) synthesized compounds with sulfamido moiety and evaluated their antibacterial and antifungal activities (Nunna et al., 2014).

Antiulcer Drugs : Katsura et al. (1992) explored the synthesis of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives for their potential use as histamine H2-receptor antagonists, showing significant antisecretory and cytoprotective activities (Katsura et al., 1992).

Benzodiazepine Receptor Affinity : Research by Schmitt et al. (1997) focused on the synthesis of various imidazo[1,2-a]pyridine derivatives and their affinity for central and mitochondrial benzodiazepine receptors (Schmitt et al., 1997).

Melatonin Receptor Ligands : El Kazzouli et al. (2011) designed and synthesized a novel class of imidazo[1,2-a]pyridines as melatonin receptor ligands, showing good selectivity and affinities for melatonin receptors (El Kazzouli et al., 2011).

Herbicide Metabolism : Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, focusing on compounds like acetochlor and alachlor (Coleman et al., 2000).

Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their antioxidant activity, highlighting the effect of hydrogen bonding on the self-assembly process (Chkirate et al., 2019).

作用機序

Target of Action

MI 14 is a selective inhibitor of PI4KIIIβ . PI4KIIIβ is a lipid kinase that plays a crucial role in the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid involved in intracellular trafficking and signal transduction .

Mode of Action

MI 14 interacts with its target, PI4KIIIβ, by binding to it, thereby inhibiting its activity . The inhibition of PI4KIIIβ leads to a decrease in the production of PI4P, which can affect various cellular processes that rely on this lipid .

Biochemical Pathways

The primary biochemical pathway affected by MI 14 is the phosphatidylinositol signaling system . By inhibiting PI4KIIIβ, MI 14 disrupts the production of PI4P, a critical component of this pathway. This can lead to downstream effects on processes such as intracellular trafficking and signal transduction .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability and overall effectiveness .

Result of Action

The primary result of MI 14’s action is the inhibition of PI4KIIIβ, leading to a decrease in PI4P production . This can have various molecular and cellular effects, depending on the specific cellular context and the processes that rely on PI4P .

Action Environment

The action of MI 14, like that of many other compounds, can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with MI 14 or its target, PI4KIIIβ . .

特性

IUPAC Name |

N-[2-[[6-chloro-3-[3-(dimethylsulfamoyl)phenyl]-2-methylimidazo[1,2-b]pyridazin-8-yl]amino]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN6O3S/c1-12-18(14-6-5-7-15(10-14)30(28,29)25(3)4)26-19(23-12)16(11-17(20)24-26)22-9-8-21-13(2)27/h5-7,10-11,22H,8-9H2,1-4H3,(H,21,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTAJIONBVMKLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=N1)C(=CC(=N2)Cl)NCCNC(=O)C)C3=CC(=CC=C3)S(=O)(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-chloro-3-(3-(N,N-dimethylsulfamoyl)phenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

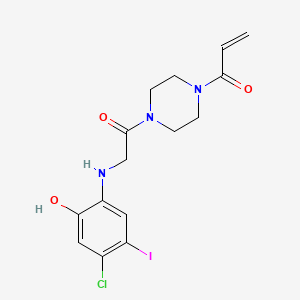

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

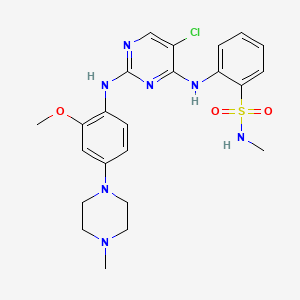

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)

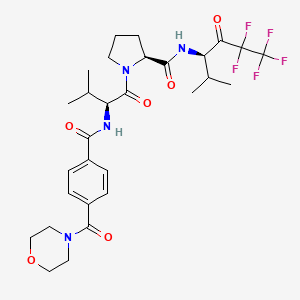

![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)

![N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B608956.png)